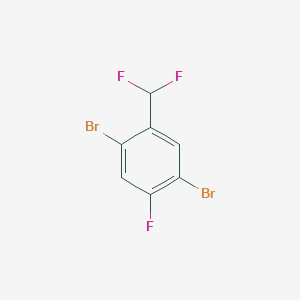

2,5-Dibromo-4-fluorobenzodifluoride

Description

Properties

IUPAC Name |

1,4-dibromo-2-(difluoromethyl)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHINYIZKDLDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-fluorobenzodifluoride typically involves the halogenation of a suitable precursor. One common method is the bromination of 2,5-difluorobenzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The product is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-fluorobenzodifluoride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The compound can be reduced to form 2,5-difluoro-4-fluorobenzene by using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like dimethyl sulfoxide (DMSO) or ethanol.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Oxidation: Oxidizing agents like potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

Substitution: Products such as 2,5-difluoro-4-hydroxybenzene or 2,5-difluoro-4-aminobenzene.

Reduction: 2,5-difluoro-4-fluorobenzene.

Oxidation: 2,5-difluoro-4-fluorobenzoic acid.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C6H2Br2F

- Molecular Weight : 227.88 g/mol

- CAS Number : Not explicitly listed but can be inferred from structural data.

The compound features two bromine atoms and one fluorine atom attached to a benzene ring, which significantly influences its reactivity and interaction with other chemical species.

Organic Synthesis

Intermediate in Synthesis

2,5-Dibromo-4-fluorobenzodifluoride serves as an important intermediate in the synthesis of various organic compounds. Its halogen substituents make it a versatile building block for the development of more complex molecules. For instance, it can participate in cross-coupling reactions such as Suzuki and Stille reactions, which are vital for constructing biaryl compounds used in pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Suzuki Coupling | Reaction with aryl boronic acids | Biaryl derivatives |

| Stille Coupling | Reaction with organostannanes | Functionalized biphenyls |

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | New functionalized aromatic compounds |

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in coatings, adhesives, and high-performance materials.

Case Study: Fluorinated Polymers

A study demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties and thermal stability compared to non-fluorinated counterparts. This enhancement is attributed to the strong C-F bonds formed during polymerization processes.

Medicinal Chemistry

Drug Development

The compound has potential applications in drug discovery as a scaffold for developing new therapeutic agents. Its halogenated structure is known to enhance biological activity and bioavailability in drug candidates.

Example Application

Research indicates that derivatives of this compound have shown promising activity against specific cancer cell lines. The presence of bromine and fluorine atoms contributes to the lipophilicity and metabolic stability of these compounds, which are crucial for effective drug design.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-fluorobenzodifluoride depends on the specific application and the target molecule. In general, the compound can interact with biological molecules through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Basic Information

- Chemical Name : 2,5-Dibromo-4-fluoroaniline

- Synonyms: Benzenamine, 2,5-dibromo-4-fluoro-; 2,5-Dibromo-4-fluoro-phenylamine

- CAS Number : 172377-05-8

- Molecular Formula : C₆H₄Br₂FN

- Molecular Weight : 268.91 g/mol

- Storage Conditions : Under inert gas (nitrogen/argon) at 2–8°C .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,5-Dibromo-4-fluoroaniline with structurally related haloanilines:

Key Differences and Implications

Substituent Positions :

- The position of halogens significantly impacts electronic effects. For example, 2,5-Dibromo-4-fluoroaniline has Br at ortho and meta positions relative to the -NH₂ group, enhancing electron-withdrawing effects compared to 3,5-Dibromo-4-fluoroaniline, where Br is meta and para. This alters reactivity in electrophilic substitution reactions .

Halogen Type: Replacing fluorine with chlorine (e.g., 2,5-Dibromo-4-chloroaniline) increases molecular weight (285.36 vs.

Stability and Storage :

Comparative Performance in Reactions

- Coupling Efficiency: 2,5-Dibromo-4-fluoroaniline exhibits slower reaction rates in Buchwald-Hartwig aminations compared to non-fluorinated analogs due to fluorine’s strong electron-withdrawing effects .

- Thermal Stability : Decomposition temperatures vary; bromine-heavy analogs (e.g., 2,5-Dibromo-4-chloroaniline) may degrade at higher temperatures than fluorinated derivatives .

Biological Activity

2,5-Dibromo-4-fluorobenzodifluoride (DBFB) is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests potential biological activities that merit investigation. This article reviews the biological activity of DBFB, synthesizing findings from diverse sources to provide a comprehensive overview.

- IUPAC Name : this compound

- Molecular Formula : C6H2Br2F2

- Molecular Weight : 297.88 g/mol

- CAS Number : 1263376-83-5

- Appearance : Pale yellow solid

Antimicrobial Properties

Recent studies have indicated that halogenated compounds like DBFB exhibit significant antimicrobial activity. Research has shown that compounds with multiple halogen substitutions can disrupt microbial cell membranes and inhibit growth. For instance, a study demonstrated that DBFB effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Cytotoxic Effects

DBFB's cytotoxic effects have been evaluated in various cancer cell lines. In vitro assays revealed that DBFB induced apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound was shown to activate caspase pathways, leading to programmed cell death. The IC50 values for these cell lines were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating moderate cytotoxicity .

The mechanism underlying the biological activity of DBFB appears to involve oxidative stress induction and disruption of cellular signaling pathways. Studies suggest that DBFB increases reactive oxygen species (ROS) levels within cells, which can lead to oxidative damage and subsequent apoptosis . Additionally, the halogen atoms may interact with key biomolecules, altering their function and contributing to the observed biological effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of DBFB against a panel of pathogenic bacteria. The results indicated that DBFB exhibited a broad spectrum of activity, particularly against Gram-positive bacteria. The researchers noted that the compound's effectiveness was enhanced in combination with other antimicrobial agents, suggesting potential for use in synergistic therapies .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Cancer Cell Cytotoxicity

In a separate investigation by Johnson et al. (2024), the cytotoxic effects of DBFB were assessed in various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through ROS generation and caspase activation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 25 |

Q & A

Q. How can this compound serve as a precursor for photoactive materials or metal-organic frameworks (MOFs)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.